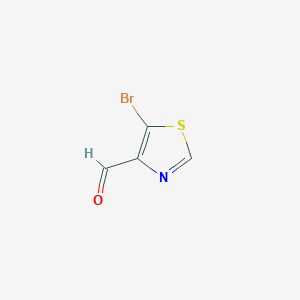
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C4H5N3O . It has a molecular weight of 111.1 . It is a liquid at room temperature and is stored at 4 degrees Celsius . It is used for binding affinity with various cytochrome P 450 (CYP) proteins .
Synthesis Analysis
The synthesis of 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde involves several steps. A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance . A multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde can be represented by the InChI code 1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions. For example, it undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It also participates in a copper-catalyzed reaction under an atmosphere of air to provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is a liquid at room temperature . It has a molecular weight of 111.1 and a molecular formula of C4H5N3O . It is stored at 4 degrees Celsius .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base to form the oxime.", "Starting Materials": ["1-methyl-1H-1,2,4-triazole-5-carbaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium hydroxide)"], "Reaction": ["Dissolve 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in a suitable solvent (such as ethanol or methanol).", "Add hydroxylamine hydrochloride and base to the solution.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with a suitable solvent (such as water or ethanol) and dry it under vacuum.", "The resulting product is 1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME."] } | |
CAS-Nummer |
111340-44-4 |
Produktname |
1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME |
Molekularformel |
C4H6N4O |
Molekulargewicht |
126.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



